molecular formula C10H19NO3S B14545135 Methyl [(dipropylcarbamoyl)sulfanyl]acetate CAS No. 61772-68-7

Methyl [(dipropylcarbamoyl)sulfanyl]acetate

Cat. No.: B14545135
CAS No.: 61772-68-7
M. Wt: 233.33 g/mol
InChI Key: OSWNVVPPSKFFFG-UHFFFAOYSA-N
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Description

Methyl [(dipropylcarbamoyl)sulfanyl]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes a carbamoyl group and a sulfanyl group attached to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(dipropylcarbamoyl)sulfanyl]acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of dipropylcarbamoyl chloride with methyl mercaptoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the need for extensive purification steps. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl [(dipropylcarbamoyl)sulfanyl]acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or sulfanyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Produces dipropylcarbamoyl sulfanyl acetic acid and methanol.

    Reduction: Produces dipropylcarbamoyl sulfanyl ethanol.

    Substitution: Produces various substituted carbamoyl or sulfanyl derivatives.

Scientific Research Applications

Methyl [(dipropylcarbamoyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of fragrances, flavors, and pharmaceuticals due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl [(dipropylcarbamoyl)sulfanyl]acetate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active carbamoyl and sulfanyl groups. These groups can then interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simpler ester with a similar structure but lacking the carbamoyl and sulfanyl groups.

    Ethyl acetate: Another ester commonly used as a solvent, with a similar ester functionality but different alkyl groups.

    Methyl butanoate: An ester with a longer carbon chain, used in fragrances and flavors.

Uniqueness

Methyl [(dipropylcarbamoyl)sulfanyl]acetate is unique due to the presence of both carbamoyl and sulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

61772-68-7

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

methyl 2-(dipropylcarbamoylsulfanyl)acetate

InChI

InChI=1S/C10H19NO3S/c1-4-6-11(7-5-2)10(13)15-8-9(12)14-3/h4-8H2,1-3H3

InChI Key

OSWNVVPPSKFFFG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)SCC(=O)OC

Origin of Product

United States

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